molecular formula C12H18ClN B2725468 2-(2,6-Dimethylphenyl)pyrrolidine hcl CAS No. 2250243-80-0

2-(2,6-Dimethylphenyl)pyrrolidine hcl

Cat. No.: B2725468
CAS No.: 2250243-80-0
M. Wt: 211.73
InChI Key: BARCWAPMXCIAHL-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H18ClN. It is widely used in scientific research due to its diverse applications in drug synthesis, organic chemistry studies, and pharmaceutical development.

Scientific Research Applications

2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of biological processes and as a precursor in the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceutical compounds and as an intermediate in drug synthesis.

    Industry: The compound finds applications in the production of fine chemicals and specialty materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride typically involves the reaction of 2,6-dimethylphenylamine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of bulk manufacturing techniques, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Various substituted pyrrolidine derivatives

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery.

    Pyrrolidine-2-one: Commonly used in the synthesis of biologically active compounds.

    Prolinol: A derivative of pyrrolidine with significant biological activity.

Comparison: 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride is unique due to its specific structural features and reactivity. Compared to other pyrrolidine derivatives, it offers distinct advantages in terms of its synthetic versatility and applications in various fields of research .

Properties

IUPAC Name

2-(2,6-dimethylphenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-9-5-3-6-10(2)12(9)11-7-4-8-13-11;/h3,5-6,11,13H,4,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARCWAPMXCIAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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